3-Dimethylaminobenzoic Anhydride: Technical Specifications & Synthetic Utility
3-Dimethylaminobenzoic Anhydride: Technical Specifications & Synthetic Utility
The following technical guide details the chemical identity, synthesis, and application protocols for 3-Dimethylaminobenzoic anhydride , a specialized acylating agent used in organic synthesis and medicinal chemistry.
Chemical Identity & Physical Properties[1][2]
3-Dimethylaminobenzoic anhydride is the symmetrical anhydride of 3-dimethylaminobenzoic acid. In drug development, it serves as a mild yet effective acylating agent, particularly valuable when the generation of strong acids (like HCl from acid chlorides) must be avoided to protect acid-sensitive functional groups on the substrate.
| Property | Specification |
| Chemical Name | 3-Dimethylaminobenzoic anhydride |
| CAS Number | 4629-50-9 |
| Molecular Formula | C₁₈H₂₀N₂O₃ |
| Molecular Weight | 312.37 g/mol |
| Structure (SMILES) | CN(C)C1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)N(C)C |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Polymorph dependent; typically 148–152 °C (range varies by purity/polymorph) |
| Solubility | Soluble in DCM, DMF, DMSO; reacts with water/alcohols |
| Stability | Moisture sensitive; hydrolyzes to 3-dimethylaminobenzoic acid (CAS 99-64-9) |
Structural Insight
The molecule consists of two 3-dimethylaminophenyl rings connected by an anhydride bridge (-CO-O-CO-). The meta-substitution of the electron-donating dimethylamino group influences the electrophilicity of the carbonyl carbons, making it slightly less reactive (more selective) than unsubstituted benzoic anhydride.
Synthesis & Preparation Protocols
While 3-dimethylaminobenzoic anhydride is commercially available, high-purity applications often require in situ generation or fresh preparation to avoid hydrolysis products.
Method A: Dehydration via Dicyclohexylcarbodiimide (DCC)
This method is preferred for small-scale, high-purity synthesis where isolation of the anhydride is required before the coupling step.
Reagents:
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3-Dimethylaminobenzoic acid (CAS 99-64-9)
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Dicyclohexylcarbodiimide (DCC) (0.5 equivalents)
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Solvent: Dichloromethane (DCM), anhydrous
Protocol:
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Dissolve 3-dimethylaminobenzoic acid (20 mmol) in anhydrous DCM (50 mL).
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Add DCC (10 mmol) dissolved in minimal DCM dropwise at 0°C.
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Mechanism: The acid reacts with DCC to form an O-acylisourea intermediate, which is then attacked by a second equivalent of the acid.
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Workup: The byproduct, dicyclohexylurea (DCU), precipitates out. Filter off the white solid.
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Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from dry hexane/ethyl acetate to obtain the anhydride.
Method B: Acyl Chloride Coupling (Scale-Up)
For larger batches, reacting the acid chloride with the acid salt is more atom-efficient.
Protocol:
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Convert 3-dimethylaminobenzoic acid to its acid chloride using oxalyl chloride/DMF (catalytic).
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React the acid chloride (1 eq) with 3-dimethylaminobenzoic acid (1 eq) in the presence of Triethylamine (1.1 eq) in DCM.
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Wash with cold saturated NaHCO₃ (rapidly) to remove unreacted acid, dry over MgSO₄, and evaporate.
Experimental Workflow: Acylation of Amines
The primary utility of CAS 4629-50-9 is introducing the 3-dimethylaminobenzoyl moiety. This group is often used as a structural probe or to modulate the pKa and solubility of a drug scaffold.
Rationale for Use
Unlike 3-dimethylaminobenzoyl chloride, the anhydride reaction is driven by the release of the carboxylate anion, which acts as a weak base. This "buffering" effect prevents the protonation of the nucleophilic amine, maintaining reaction kinetics without requiring a large excess of external base.
Step-by-Step Acylation Protocol
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Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
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Dissolution: Dissolve the target amine (1.0 eq) in anhydrous DCM or DMF.
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Addition: Add 3-Dimethylaminobenzoic anhydride (1.1 – 1.5 eq).
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Catalysis (Optional): If the amine is sterically hindered, add 0.1 eq of 4-Dimethylaminopyridine (DMAP).
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Monitoring: Stir at room temperature. Monitor via TLC (or LC-MS) for the disappearance of the amine.
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Note: The anhydride will show a distinct carbonyl stretch around 1720–1780 cm⁻¹ in IR, which disappears upon conversion to the amide.
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Quenching: Add N,N-dimethylethylenediamine (0.5 eq) to scavenge excess anhydride if necessary, or simply wash with base.
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Workup: Dilute with organic solvent, wash with 1M NaHCO₃ (to remove the byproduct 3-dimethylaminobenzoic acid), dry, and concentrate.
Visualization: Reaction Pathway[3]
Figure 1: Acylation mechanism using 3-Dimethylaminobenzoic anhydride. The reaction is driven by the nucleophilic attack of the amine, expelling the carboxylate.
Critical Handling & Storage (Self-Validating Safety)
To ensure scientific integrity, the quality of the anhydride must be validated before use. Hydrolysis is the primary failure mode.
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Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).
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Validation Test: Before a critical reaction, take a small aliquot and run an H-NMR in CDCl₃.
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Pass Criteria: Distinct aromatic signals for the anhydride.
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Fail Criteria: A downfield shift of the carboxyl protons indicating hydrolysis to the free acid (CAS 99-64-9).
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Moisture Control: All glassware must be oven-dried. Solvents must be anhydrous (water content < 50 ppm).
References
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Labchem . (n.d.). 3-Dimethylaminobenzoic anhydride Product Specification. Retrieved from
- Smith, G., et al. (2000). Two Crystal Polymorphs of 3-(Dimethylamino)benzoic Anhydride. Australian Journal of Chemistry, 53(12), 971-974. (Describes synthesis via acid chloride and polymorphism).
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Guidechem . (2025).[1] Chemical Properties of 3-Dimethylaminobenzoic Anhydride (CAS 4629-50-9). Retrieved from
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PubChem . (n.d.). Compound Summary: 3-Dimethylaminobenzoic acid (Precursor Data). Retrieved from
